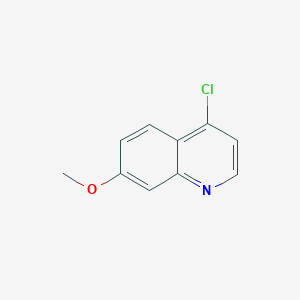

4-Chloro-7-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTYNFPTZDSBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442394 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-37-8 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Chloro-7-methoxyquinoline

Direct Chlorination of 7-Methoxy-4-quinolinol Using Phosphorus Oxychloride

A primary and widely-used method for synthesizing this compound is the direct chlorination of its hydroxyl precursor, 7-Methoxy-4-quinolinol (also known as 7-methoxyquinolin-4(1H)-one). This reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and, in some cases, the solvent. chemicalbook.comgoogle.com

The process involves heating a mixture of 7-Methoxy-4-quinolinol with an excess of phosphorus oxychloride. chemicalbook.com The reaction proceeds for several hours, after which the excess phosphorus oxychloride is removed, often by evaporation under reduced pressure. The remaining residue is then carefully poured into ice water and neutralized with a base, such as ammonium (B1175870) hydroxide, to precipitate the crude product. chemicalbook.com This solid is then collected by filtration, washed, and dried. This straightforward chlorination has been reported to achieve high yields, with one procedure noting a yield of 88%. chemicalbook.com

Reaction Details: Direct Chlorination

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 7-Methoxy-4-quinolinol | chemicalbook.com |

| Reagent | Phosphorus oxychloride (POCl₃) | chemicalbook.comgoogle.com |

| Conditions | Heating for 3 hours | chemicalbook.com |

| Workup | Evaporation, quenching in ice water, neutralization | chemicalbook.com |

| Yield | 88% | chemicalbook.com |

Nucleophilic Substitution Reactions in Quinoline (B57606) Synthesis

Nucleophilic substitution is a fundamental strategy in organic chemistry that is also applied to the synthesis of quinoline derivatives. nih.govmdpi.com This can involve building the quinoline ring system itself through cyclization reactions that are mechanistically based on nucleophilic attack.

Conventional and Microwave-Assisted Synthesis Techniques

The synthesis of quinoline derivatives, including this compound, can be accomplished through both conventional heating methods and microwave-assisted synthesis. A comparative analysis of these techniques often highlights significant differences in reaction time, energy consumption, and product yields.

Conventional heating, using equipment like oil baths or heating mantles, is a traditional approach. javeriana.edu.co While effective, it can be slow and lead to the decomposition of reagents and products on the hot surfaces of the reaction vessel. nih.gov

In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that offers numerous advantages. nih.govresearchgate.net Microwave energy directly heats the reactants and solvents, leading to a rapid and uniform temperature increase. nih.gov This often results in dramatically reduced reaction times, increased yields, and cleaner reactions with fewer byproducts. researchgate.netjocpr.com For instance, reactions that might take several hours to complete using conventional reflux can often be finished in a matter of minutes under microwave irradiation. nih.govresearchgate.net

Comparison of Synthetic Techniques

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Longer (hours) | Shorter (seconds to minutes) | javeriana.edu.conih.gov |

| Energy Efficiency | Lower | Higher | researchgate.net |

| Yields | Can be high, but may be lower due to decomposition | Often higher and with purer products | nih.govjocpr.com |

| Process | Slow heating of vessel surface | Direct, rapid heating of reaction mixture | nih.gov |

| Green Chemistry | Less aligned | More aligned (reduced time, energy, waste) | nih.govresearchgate.net |

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. frontiersin.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing the number of purification steps compared to traditional linear synthesis. frontiersin.orgnih.gov

Several named MCRs are used to create heterocyclic scaffolds, and some can be applied to generate quinoline cores. For example, the Doebner reaction is a multicomponent synthesis of quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov While not a direct synthesis for this compound, the principles of MCRs are actively employed in medicinal chemistry to rapidly generate libraries of complex molecules, including diverse quinoline derivatives, for drug discovery. frontiersin.orgnih.gov The efficiency and atom economy of MCRs make them a powerful tool for developing novel synthetic routes to complex quinoline structures. frontiersin.org

Industrial Scale Preparation Methods

A common industrial-scale synthesis of this compound and its derivatives involves a multi-step process that often begins with more readily available precursors. One notable method is the preparation of the closely related This compound-6-carboxamide (B1359183), which can be produced on a hundred-kilogram scale. google.com This process typically involves two main stages:

Nucleophilic Substitution: The synthesis often starts with a nucleophilic substitution reaction on a suitably substituted aniline derivative to form a 4-hydroxyquinoline (B1666331) intermediate. For example, 4-amino-2-methoxybenzamide (B3153486) can undergo a cyclization reaction to yield 4-hydroxy-7-methoxyquinoline-6-carboxamide. google.com

Chlorination: The resulting 4-hydroxyquinoline derivative is then subjected to a chlorination reaction to introduce the chlorine atom at the 4-position. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comchemicalbook.com This step converts the hydroxyl group into the desired chloro group, yielding the final product. The reaction conditions are typically mild, avoiding the high temperatures that can lead to side reactions and impurities. google.com

Another established method for synthesizing 4-chloroquinolines involves the reaction of a corresponding 7-methoxy-4-quinolinol with a chlorinating agent like phosphorus oxychloride. chemicalbook.com This reaction is generally heated to ensure complete conversion and the product is isolated after removal of the excess reagent and neutralization. chemicalbook.com

| Step | Reactants | Reagents | Product | Scale | Reference |

| 1 | 4-Amino-2-methoxybenzamide | Nucleophilic reagent, Solvent | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Hundred-kilogram | google.com |

| 2 | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Thionyl chloride, Diisopropylethylamine | This compound-6-carboxamide | Hundred-kilogram | google.com |

| Alternate | 7-Methoxy-4-quinolinol | Phosphorus oxychloride | This compound | Laboratory | chemicalbook.com |

Chemical Reactivity Analysis of this compound

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing chloro group, the electron-donating methoxy (B1213986) group, and the inherent electronic properties of the quinoline ring system.

Oxidation Reactions

The oxidation of the quinoline ring system generally requires strong oxidizing agents and can lead to the cleavage of the benzene (B151609) or pyridine (B92270) ring. For instance, oxidation of quinoline with alkaline permanganate (B83412) can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). gcwgandhinagar.com However, specific experimental data on the oxidation of this compound is not extensively documented in readily available literature. It is plausible that under harsh oxidative conditions, the benzene ring, activated by the methoxy group, could be susceptible to cleavage. The presence of the electron-withdrawing chloro group on the pyridine ring would likely make it more resistant to oxidation compared to the benzene ring.

Reduction Reactions

The reduction of the quinoline ring is a common transformation. The pyridine part of the quinoline system is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a frequently employed method for the reduction of quinolines to tetrahydroquinolines. rsc.org For 4-chloroquinolines, the reduction can be influenced by the choice of catalyst and reaction conditions. It has been shown that the chloro group at position 4 can be removed (hydrodehalogenation) under certain reductive conditions. nih.gov For instance, nickel-catalyzed hydrodehalogenation has been used for the reduction of chloroquine (B1663885). nih.gov The reduction of this compound would likely proceed to first yield 7-methoxy-1,2,3,4-tetrahydroquinoline, with the potential for dehalogenation depending on the specific reagents and conditions employed.

Substitution Reactions

Substitution reactions are a cornerstone of the chemical utility of this compound, allowing for the introduction of a wide array of functional groups.

Electrophilic aromatic substitution on the quinoline ring system is generally directed to the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. gcwgandhinagar.comquimicaorganica.org The presence of the electron-donating methoxy group at the 7-position further activates the benzene ring for electrophilic attack, primarily at positions 5 and 8, which are ortho and para to the methoxy group and are the most electron-rich positions. quimicaorganica.orgyoutube.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. gcwgandhinagar.com While specific examples for this compound are not extensively detailed, the directing effects of the methoxy group would be the dominant factor in determining the regioselectivity of such reactions.

The most significant and widely exploited reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-withdrawing nature of the quinoline nitrogen and the chloro group itself makes the C4 position highly electrophilic and prone to attack by nucleophiles. mdpi.comlibretexts.org This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

This reactivity is the basis for the use of this compound as a building block in the synthesis of numerous biologically active molecules. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion. mdpi.com For example, the synthesis of the anticancer drug Lenvatinib involves the nucleophilic displacement of the 4-chloro group of a this compound derivative by a phenolic oxygen.

The general mechanism for the SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate (Meisenheimer complex).

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, which is a good leaving group.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any other substituents on the quinoline ring. researchgate.net

| Reaction Type | Reagents | Position of Reactivity | Product Type | Reference |

| Oxidation | Strong oxidizing agents | Benzene or Pyridine ring | Ring-opened products | gcwgandhinagar.com |

| Reduction | Catalytic hydrogenation | Pyridine ring | Tetrahydroquinolines | rsc.org |

| Electrophilic Substitution | Electrophiles (e.g., HNO₃, Br₂) | Positions 5 and 8 | Substituted quinolines | gcwgandhinagar.comquimicaorganica.org |

| Nucleophilic Substitution (SNAr) | Nucleophiles (e.g., R-NH₂, R-OH) | Position 4 | 4-substituted-7-methoxyquinolines | mdpi.comlibretexts.org |

Derivatization Strategies of the Quinoline Core

The reactivity of the chlorine atom at the C-4 position of this compound makes it an excellent electrophilic site for nucleophilic substitution reactions. This inherent reactivity allows for the introduction of a wide variety of functionalities, leading to the development of new molecular entities with potential therapeutic applications. These derivatization strategies are pivotal in medicinal chemistry for exploring the structure-activity relationships of quinoline-based compounds.

Introduction of Sulfonamide Moieties

A significant derivatization strategy involves the introduction of sulfonamide moieties onto the quinoline core. This is typically achieved through the reaction of this compound with various sulfa drugs. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides has been synthesized by reacting this compound with a range of sulfonamides in dimethylformamide (DMF) under reflux conditions. nih.gov This reaction proceeds via a nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring by the amino group of the sulfonamide. nih.gov The resulting compounds incorporate both the quinoline and sulfonamide pharmacophores, which are known to exhibit a broad spectrum of biological activities.

The general synthetic route is outlined below:

Scheme 1: Synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives

This synthetic approach has been successfully employed to generate a library of novel quinoline derivatives bearing sulfonamide moieties, which have been subsequently evaluated for their biological potential. nih.gov

Functionalization at Specific Positions (e.g., C-6, C-3)

Beyond the versatile C-4 position, the quinoline ring of this compound can be functionalized at other specific positions, such as C-6 and C-3, to further diversify the chemical space.

Functionalization at the C-6 Position:

The introduction of a carboxamide group at the C-6 position represents a key functionalization strategy. For example, this compound-6-carboxamide can be synthesized from 4-hydroxy-7-methoxyquinoline-6-formamide. google.com This transformation involves a chlorination reaction, which can be carried out using reagents like thionyl chloride in the presence of a base such as diisopropylethylamine in a solvent like tetrahydrofuran. google.com Another method involves the use of hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This functionalization at the C-6 position provides a handle for further modifications and the introduction of diverse substituents.

Functionalization at the C-3 Position:

The C-3 position of the quinoline ring can also be a site for derivatization. For instance, the synthesis of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755) has been reported, indicating that a cyano group can be introduced at this position. nih.gov This type of functionalization adds another layer of complexity and potential for creating novel molecular architectures.

Formation of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds known for their diverse pharmacological activities. The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step process. A common approach is the reaction of an intermediate bearing a primary amino group with thioglycolic acid and an appropriate aldehyde. nih.gov This reaction, often a one-pot synthesis, leads to the formation of the thiazolidinone ring fused or linked to the quinoline core. nih.gov The versatility of this reaction allows for the introduction of various substituents on the thiazolidinone ring, enabling the generation of a library of compounds for biological screening. rsc.orgmdpi.com

A general pathway for the synthesis of such derivatives can be envisioned as follows:

Nucleophilic substitution of the 4-chloro group of this compound with a suitable amine to introduce a reactive handle.

Reaction of the resulting amino-quinoline derivative with an aldehyde to form a Schiff base.

Cyclocondensation of the Schiff base with thioglycolic acid to yield the final thiazolidinone derivative.

The specific reaction conditions and reagents can be varied to optimize the yield and purity of the desired products. nih.gov

Formation of Azetidinone Derivatives

Azetidinones, also known as β-lactams, are another important class of heterocyclic compounds. The synthesis of azetidinone derivatives from this compound generally involves the [2+2] cycloaddition of a Schiff base with a ketene (B1206846). The Schiff base is typically formed by the condensation of an amino-functionalized quinoline with an aldehyde.

The key steps in this synthetic strategy are:

Preparation of a Schiff base from a 4-amino-7-methoxyquinoline derivative.

Reaction of the Schiff base with a suitable ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine. nih.govrasayanjournal.co.in This step results in the formation of the four-membered azetidinone ring. nih.gov

This synthetic route provides access to a range of quinoline-containing azetidinone derivatives, which can be further evaluated for their biological properties.

Coupling Reactions

The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. organic-chemistry.org In the context of this compound, this reaction is employed to couple the quinoline core with various aryl or heteroaryl boronic acids. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.netlibretexts.org

The general scheme for the Suzuki cross-coupling of this compound is as follows:

Scheme 2: Suzuki Cross-Coupling of this compound

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position of the quinoline ring, leading to the synthesis of biaryl and heteroaryl-substituted quinolines. researchgate.net The choice of catalyst, base, and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov The Suzuki coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups. fishersci.co.uk

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is crucial for understanding and optimizing the synthesis of this compound. A common and well-documented method for its preparation involves the chlorination of its precursor, 7-methoxyquinolin-4(1H)-one. chemicalbook.com

The transformation of 7-methoxyquinolin-4(1H)-one to this compound is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com The reaction mechanism can be described as follows:

Step 1: Activation of the Carbonyl Group The reaction initiates with the activation of the carbonyl group of the 7-methoxyquinolin-4(1H)-one. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of phosphorus oxychloride. This step is facilitated by the tautomeric nature of the starting material, which can exist in both keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. The enol form is particularly reactive in this context.

Step 2: Formation of a Chlorophosphate Intermediate Following the initial attack, a series of electron rearrangements occurs, leading to the elimination of a chloride ion and the formation of a phosphate (B84403) ester intermediate. This intermediate is highly activated towards nucleophilic attack.

Step 3: Nucleophilic Attack by Chloride A chloride ion, generated in the previous step or present from the dissociation of POCl₃, then acts as a nucleophile. It attacks the C4 position of the quinoline ring, which is now highly electrophilic due to the presence of the good leaving group (the phosphate moiety).

This mechanistic pathway is a classical example of a nucleophilic substitution reaction on a heteroaromatic ring, activated by conversion of a hydroxyl group into a better leaving group. Understanding these steps is fundamental for controlling reaction conditions and improving the yield and purity of this compound. chemicalbook.com

Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-Chloro-7-methoxyquinoline is determined through the combined use of several spectroscopic methods. These techniques provide complementary information about the compound's atomic connectivity and chemical environment.

Infrared (IR) Spectroscopy

Detailed research findings for the Infrared (IR) spectroscopic characterization of this compound, including specific absorption bands and their assignments, were not available in the searched sources. IR spectroscopy is typically used to identify the presence of specific functional groups in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule provides information about its electronic transitions. The core structure of quinoline (B57606) exhibits characteristic absorption bands in the ultraviolet region, which are influenced by the presence of substituents. researchgate.net The introduction of a chlorine atom and a methoxy (B1213986) group onto the quinoline ring is expected to modify its absorption profile. nih.gov

The methoxy group (-OCH₃) typically acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Generally, it can cause a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated π-electron system by the lone pair of electrons on the oxygen atom. nih.gov The chlorine atom can also influence the spectrum. While detailed experimental UV-Vis absorption data specifically for this compound is not widely available in the surveyed literature, studies on related quinoline derivatives show absorption maxima in the range of 300-500 nm. researchgate.netrsc.org For example, a novel quinoline derivative was reported to have a maximum absorption peak at 314 nm, which shifted upon complexation with metal ions. rsc.org The precise λmax for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules. nih.gov In ESI-MS analysis performed in positive ion mode, this compound is readily protonated to form the [M+H]⁺ ion. Experimental data show a prominent signal at an m/z of 194, corresponding to the protonated molecule. This observation is consistent with the compound's molecular weight of 193.63 g/mol .

A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum of this compound will exhibit a peak for the ion containing ³⁵Cl ([M+H]⁺) and another peak two mass units higher for the ion containing ³⁷Cl ([M+2+H]⁺), with an intensity ratio of about 3:1.

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comjove.comlibretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as different formulas will have unique exact masses even if they share the same nominal mass. algimed.comresearchgate.net

For this compound, the calculated monoisotopic mass is 193.0294416 Da. This value is derived from the sum of the exact masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). researchgate.net The ability of HRMS to provide such an exact mass is a definitive tool for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. algimed.com

Table 1: Mass Spectrometry Data for this compound

Crystallographic Studies and Solid-State Characterization

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov This information is crucial for understanding intermolecular interactions, polymorphism, and the material's physical properties. fiveable.memalvernpanalytical.comacs.orgyoutube.com

A crystallographic analysis of this compound would yield precise data on its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would provide exact bond lengths, bond angles, and torsional angles within the molecule, confirming the planarity of the quinoline ring and the orientation of the chloro and methoxy substituents.

Despite the importance of such data, a search of the public scientific literature and crystallographic databases did not yield a specific crystal structure determination for this compound. While crystal structures for more complex derivatives containing this moiety exist, this specific compound appears to be uncharacterized in the solid state by diffraction methods in the public domain. Such a study would be invaluable for a complete understanding of its solid-state chemistry.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. nih.gov It is frequently used to study quinoline (B57606) structures. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This method allows for the study of charge distribution, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation) within a molecule. ambeed.com A study on site-selective C-H amination of quinolines used Natural Population Analysis (NPA), a related method, to predict the reactivity of substrates including 2-methyl-4-chloro-7-methoxyquinoline. nih.gov This suggests the utility of such methods for this class of compounds. However, a detailed NBO analysis focused specifically on 4-Chloro-7-methoxyquinoline is not available in the reviewed sources.

Prediction of Pharmacokinetic Properties (ADME)

The journey of a drug through the body is described by its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial for identifying candidates with favorable characteristics. For quinoline derivatives, including structures related to this compound, in silico tools are frequently used to estimate ADME parameters. These predictions help to assess the molecule's potential "drug-likeness" and identify possible liabilities, such as poor absorption or an inability to cross biological membranes.

Studies on closely related 7-chloroquinoline (B30040) hybrids have utilized computational platforms like SwissADME and pkCSM to evaluate a range of properties. nih.govresearchgate.net These include fundamental physicochemical characteristics like molecular weight (MW), lipophilicity (predicted by MLOGP), and aqueous solubility (log S), which are critical determinants of a compound's absorption. nih.gov Other key predicted parameters involve the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which influences cell permeability. Furthermore, predictions extend to gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, offering insights into the compound's distribution. nih.gov While specific data for this compound is not detailed in these studies, the findings for analogous structures provide a strong framework for its likely pharmacokinetic profile. For instance, in silico analyses of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids showed high predicted gastrointestinal absorption but no capacity to cross the blood-brain barrier. nih.gov

The table below illustrates the types of ADME and physicochemical properties typically predicted for 7-chloroquinoline derivatives, based on published research on similar compounds. nih.gov

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (MW) | ~400-450 g/mol | Influences size-dependent absorption and diffusion. |

| H-Bond Acceptors | 3 - 4 | Affects solubility and membrane permeability. |

| H-Bond Donors | 0 - 4 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~90-105 Ų | Predicts cell permeability; higher values suggest poorer permeability. |

| Lipophilicity (MLOGP) | ~3.7 - 4.3 | Impacts solubility, permeability, and plasma protein binding. |

| Aqueous Solubility (log S) | -5.6 to -6.5 | Crucial for absorption and formulation. |

| Gastrointestinal (GI) Absorption | High | Indicates potential for good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can enter the central nervous system. |

Chemical Reactivity Indices

The chemical reactivity of a molecule—its tendency to react with other chemical species—can be quantitatively described using a set of indices derived from quantum chemical calculations, particularly Density Functional Theory (DFT). kfupm.edu.saelectrochemsci.org These descriptors provide insight into the electronic structure and stability of the molecule. For quinoline derivatives, DFT calculations are a standard method to investigate their reactivity. nih.govresearchgate.net

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO reflects its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies lower reactivity. kfupm.edu.saelectrochemsci.org Other important descriptors are derived from these orbital energies, such as absolute electronegativity (χ), which measures the power to attract electrons, and global hardness (η), which quantifies resistance to charge transfer. The inverse of hardness is known as softness (σ), which indicates a higher propensity for donating electrons. electrochemsci.org

The following table presents typical quantum chemical reactivity indices calculated for quinoline derivatives using DFT methods, illustrating the type of data generated in such theoretical studies. electrochemsci.org

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Energy of HOMO | EHOMO | - | Indicates electron-donating ability. |

| Energy of LUMO | ELUMO | - | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Potential | Pi | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons. |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. |

| Global Softness | σ | 1/η | Indicates the molecule's polarizability. |

Thermodynamic Property Evaluation

The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy, are fundamental to understanding its stability and behavior during phase transitions (e.g., from a solid to a gaseous state). longdom.org These values are crucial for the development of pharmaceutical products, as they determine the stability and quality of the final drug substance. Computational methods, complemented by experimental techniques like solution calorimetry, can be used to evaluate these thermochemical characteristics for quinoline derivatives. longdom.org

Research on substituted quinolines, such as 2-chloroquinoline (B121035) and 2-methylquinoline, has demonstrated the evaluation of their thermodynamic properties. longdom.org A key parameter is the enthalpy of evaporation or sublimation, which quantifies the energy required to transfer the molecule into the gas phase. This property is linked to the strength of intermolecular forces in the liquid or solid state. From this and other data, the Gibbs free energy and entropy of the phase transition can be calculated. The Gibbs free energy, in particular, indicates the spontaneity of a process and provides a measure of the compound's thermodynamic stability in a given state. longdom.org For example, a higher Gibbs energy of phase transition suggests a more stable crystalline state. longdom.org

These evaluations are critical for understanding the physical behavior of this compound, influencing everything from its purification process to its formulation into a stable medicinal product.

The table below summarizes the key thermodynamic properties that are evaluated for quinoline derivatives and their importance. longdom.org

| Thermodynamic Property | Symbol | Significance |

|---|---|---|

| Enthalpy of Evaporation/Sublimation | ΔHvap/sub | Energy required for phase transition to gas; reflects intermolecular forces. |

| Enthalpy of Solution | ΔHsol | Heat change when a compound dissolves in a solvent. |

| Enthalpy of Solvation | ΔHsolv | Energy change when a gaseous ion is dissolved; indicates solubility. |

| Entropy of Phase Transition | ΔS | Change in disorder during phase transition. |

| Gibbs Free Energy of Phase Transition | ΔG | Indicates the spontaneity of phase transition and thermodynamic stability. |

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in Drug Synthesis

4-Chloro-7-methoxyquinoline and its functionalized derivatives are crucial building blocks in the multi-step synthesis of several important pharmaceutical agents. The reactivity of the chlorine atom at the C4 position allows for nucleophilic substitution, enabling the attachment of various side chains and functional groups, which is a key strategy in creating diverse molecular structures for drug discovery.

Precursor for Lenvatinib (E7080) Synthesis

One of the most significant applications of this quinoline (B57606) derivative is in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. Specifically, This compound-6-carboxamide (B1359183), which is derived from this compound, is a key intermediate in the manufacturing process of Lenvatinib. nih.govnih.gov

The synthesis involves the coupling of this compound-6-carboxamide with another key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, through a nucleophilic aromatic substitution reaction. nbinno.com This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base such as cesium carbonate or potassium tert-butoxide. nbinno.comresearchgate.net The process results in the formation of the core structure of Lenvatinib. Subsequent steps may involve purification and salt formation to produce the final active pharmaceutical ingredient, Lenvatinib mesylate. nih.gov

Different synthetic routes have been developed to optimize the yield and purity of Lenvatinib, but the condensation of the this compound core with the substituted phenylurea remains a central step. nbinno.comnih.govgoogle.com

Table 1: Key Intermediates and Reagents in Lenvatinib Synthesis from this compound-6-carboxamide

| Intermediate/Reagent | Role in Synthesis | Reference |

|---|---|---|

| This compound-6-carboxamide | Core quinoline building block | nih.govnbinno.comresearchgate.net |

| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Side chain component that couples with the quinoline core | nbinno.com |

| Dimethyl sulfoxide (DMSO) | Reaction solvent | nbinno.comresearchgate.net |

| Cesium Carbonate / Potassium tert-butoxide | Base to facilitate the nucleophilic substitution reaction | nbinno.comresearchgate.net |

| Methanesulfonic acid | Used for the final salt formation to produce Lenvatinib mesylate | nih.gov |

Intermediate in the Synthesis of Other Quinoline-Based Therapeutic Agents

The utility of the this compound scaffold extends beyond Lenvatinib. It is a valuable precursor for a range of other quinoline-based therapeutic agents, including those with potential anticancer and antimalarial properties. nbinno.com The 7-chloroquinoline (B30040) nucleus is a well-established pharmacophore, most famously found in the antimalarial drug chloroquine (B1663885). mdpi.commdpi.com Researchers have utilized 4,7-dichloroquinoline, a close analog, to create libraries of 4-aminoquinoline (B48711) derivatives for antimalarial drug discovery. nih.govresearchgate.net By analogy, this compound provides a platform to generate novel derivatives where the methoxy (B1213986) group at the 7-position can modulate the compound's physicochemical and pharmacokinetic properties. researchgate.net The synthesis of these agents often involves the nucleophilic displacement of the C4-chloro group with various amines, thiols, or phenols to introduce diversity and tune the biological activity. researchgate.netmdpi.com

Design and Synthesis of Quinoline-Based Scaffolds for Biological Activity

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov The this compound structure, in particular, offers a robust framework for designing new therapeutic agents, especially kinase inhibitors. nih.gov

Scaffold Design Principles

The design of new drugs based on the this compound scaffold follows several key principles. The core quinoline structure serves as the anchor, often designed to fit into the ATP-binding pocket of protein kinases. nih.govnih.gov The substituents at various positions are then modified to achieve desired potency and selectivity.

Hinge-Binding Region Interaction: The quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common feature for many kinase inhibitors. nih.gov

Modulation at C4: The C4 position is a primary point for modification. Replacing the chlorine atom with different linkers and functional groups allows for the exploration of the solvent-exposed region of the binding site and can significantly impact the compound's activity and selectivity. mdpi.comnih.gov For instance, introducing a piperazine (B1678402) ring at C4 has been a strategy in designing VEGFR-II inhibitors. nih.gov

Influence of C7-substituent: The methoxy group at the C7 position influences the electronic properties and lipophilicity of the molecule. researchgate.net This can affect target binding, cell permeability, and metabolic stability.

Introduction of Pharmacophores: Specific pharmacophoric features, such as amide or urea (B33335) moieties, are often incorporated into the side chains attached at the C4 position. These groups can form crucial hydrogen bonds with key residues in the target protein, such as glutamate (B1630785) or aspartate residues in the DFG motif of kinases. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline-based scaffolds. These studies systematically alter the structure of a lead compound and evaluate the effect of these changes on its biological activity. For derivatives of 7-chloroquinoline, SAR studies have provided valuable insights for designing more potent and selective agents.

In the context of anticancer agents, particularly VEGFR-II inhibitors, SAR studies on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have revealed that the nature of the substituent on the piperazine ring is critical for activity. nih.gov For example, introducing a 4-bromobenzyl group on the piperazine led to a compound with high cytotoxicity against MCF-7 and PC3 cancer cell lines. nih.gov This suggests that a bulky, hydrophobic group at this position is favorable for activity. nih.gov

Similarly, in the development of antimalarials based on the 4-amino-7-chloroquinoline scaffold, SAR has shown that the nature and length of the aminoalkyl side chain at the C4 position are critical for activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov Theoretical analyses have also highlighted the importance of stereoelectronic properties like LUMO energy, lipophilicity, and the number of hydrogen bond acceptors for the biological activity of quinoline derivatives. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 7-Chloroquinoline Derivatives

| Scaffold/Series | Modification | Impact on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinolines | Substitution on the piperazine ring (e.g., with 4-bromobenzyl) | Increased cytotoxicity against MCF-7 and PC3 cells | Anticancer (VEGFR-II inhibition) | nih.gov |

| 7-Chloro-4-aminoquinolines | Length and nature of the C4-aminoalkyl side chain | Critical for activity against resistant malaria strains | Antimalarial | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Oxidation state of sulfur (sulfanyl, sulfinyl, sulfonyl) and spacer length | Sulfonyl N-oxide derivatives showed higher cytotoxicity. Spacer length of 2-3 carbons was optimal. | Anticancer | mdpi.com |

| Oxoquinoline derivatives | Lower LUMO energy, lower lipophilicity, higher polar surface area | Important for antiviral activity against HSV-1 | Antiviral | nih.gov |

Biological Activity Screening and Evaluation

Derivatives synthesized from this compound are subjected to rigorous biological screening to identify and characterize their therapeutic potential. This typically involves a battery of in vitro assays to determine their activity against specific molecular targets and cell lines.

For anticancer applications, these compounds are often screened against a panel of human cancer cell lines. For example, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov In one study, a derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, showed an IC50 value of 6.502 µM against MCF-7 cells. nih.gov

Further evaluation often involves mechanistic studies to confirm the compound's mode of action. For compounds designed as kinase inhibitors, this includes direct enzymatic assays to measure the inhibition of the target kinase, such as VEGFR-II. nih.gov For instance, the aforementioned compound was found to inhibit VEGFR-II with an IC50 of 1.38 µM. nih.gov Other studies have evaluated 7-chloro-(4-thioalkylquinoline) derivatives against a broader panel of cancer cell lines, including leukemia (CCRF-CEM), lung cancer (A549), and colorectal cancer (HCT116), revealing that sulfonyl N-oxide derivatives were particularly potent. mdpi.com

Table 3: Examples of Biological Activity of 7-Chloroquinoline Derivatives

| Compound/Derivative Series | Assay/Cell Line | Activity (IC50) | Biological Target | Reference |

|---|---|---|---|---|

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (Breast Cancer) | 6.502 µM | Cytotoxicity | nih.gov |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | PC3 (Prostate Cancer) | 11.751 µM | Cytotoxicity | nih.gov |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | VEGFR-II Kinase Assay | 1.38 µM | Enzyme Inhibition | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM | Cytotoxicity | mdpi.com |

Anticancer Research

The quinoline scaffold is a significant pharmacophore in the development of new therapeutic agents. Derivatives of this compound, in particular, have been the subject of extensive research for their potential as anticancer agents. nbinno.comnih.gov These compounds have demonstrated a range of activities, including cytotoxicity against various cancer cell lines, the ability to induce programmed cell death (apoptosis), and the capacity to halt the cell cycle. Furthermore, they have been investigated for their inhibitory effects on key proteins involved in cancer progression, such as kinases and heat shock proteins.

Cytotoxic Effects on Cancer Cell Lines (e.g., C6, HeLa, HT29, MCF-7, HUVEC)

Derivatives of this compound have shown promising cytotoxic activity against a panel of human cancer cell lines. For instance, a series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cells. Several of these compounds exhibited significant growth inhibition (over 90%) and were further tested to determine their IC50 values (the concentration required to inhibit 50% of cell growth). researchgate.net

Notably, certain derivatives displayed potent cytotoxic activity against multiple cancer cell lines, with IC50 values ranging from 0.7967 to 4.200 μg/mL. researchgate.net The presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine, on the benzene (B151609) ring of the hydrazone moiety was found to be important for the anticancer activity of this series of compounds. researchgate.net

In another study, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were synthesized and tested against several tumor cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). mdpi.com Compounds with an unsubstituted benzimidazole (B57391) ring demonstrated strong cytotoxic activity, with GI50 values (the concentration causing 50% growth inhibition) ranging from 0.4 to 8 µM. mdpi.com

The cytotoxic effects of various compounds on different cell lines are summarized in the table below.

| Cell Line | Compound Type | Key Findings |

| MCF-7 (Breast Adenocarcinoma) | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Showed strong cytotoxic activity with GI50 values from 0.4 to 8 µM. mdpi.com |

| HeLa (Cervical Adenocarcinoma) | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Evaluated for antiproliferative activity. mdpi.com |

| HT-29 (Colon Adenocarcinoma) | Various CNS drugs and antineoplastics | Showed sensitivity to drugs like 5-fluorouracil, fluphenazine, and fluoxetine. nih.govnih.gov |

| C6 (Rat Glioma) | Not specifically mentioned in the provided context. | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 4-oxyquinoline derivatives | WXFL-152, a derivative, inhibited the proliferation of vascular endothelial cells. scienceopen.com |

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Research has shown that derivatives of this compound can trigger this process in cancer cells.

For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 (T-cell lymphoma) cells after 24 hours of treatment. mdpi.com This was accompanied by the disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade. mdpi.com

Studies on other quinoline-based compounds have further elucidated the mechanisms of apoptosis induction. For instance, some quinoline derivatives have been shown to cause cell cycle arrest, which can lead to apoptosis. mdpi.com In breast cancer cells (MCF-7), the induction of apoptosis has been linked to the increased expression of pro-apoptotic genes like Bax, caspase-3, and p53, and the decreased expression of the anti-apoptotic gene Bcl2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, the executive enzymes of apoptosis, and subsequent cell death. nih.govnih.govwaocp.org

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell growth and division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. The ability to arrest the cell cycle at specific checkpoints is a desirable characteristic of anticancer agents.

Derivatives of this compound have been shown to interfere with the cell cycle in cancer cells. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to effectively suppress the cell cycle progression in leukemia and lymphoma cells. mdpi.com

The mechanisms of cell cycle arrest often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov Inhibition of Hsp90, a molecular chaperone, can lead to the degradation of client proteins that are essential for cell cycle progression, such as CDK4/6 and cyclin D1, resulting in cell cycle arrest at the G1/S transition. nih.gov Similarly, some quinoline hydrazide derivatives have been found to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1. mdpi.com

Kinase Inhibitory Properties (e.g., VEGFR2, VEGFR3, c-Met, Flt3, PDGFR-α, PDGFR-β, c-Kit, Flt4, ALK, EGFR)

Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been investigated as inhibitors of several important kinases.

VEGFR2 and c-Met Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are key drivers of angiogenesis (the formation of new blood vessels) and tumor progression. nih.govnih.gov Inhibiting both of these kinases simultaneously is a promising strategy for cancer treatment. nih.gov

Several studies have focused on developing dual inhibitors of VEGFR-2 and c-Met based on the quinoline scaffold. For example, a series of 4-phenoxyquinoline derivatives containing sulfonylurea were found to be potent c-Met kinase inhibitors. nih.gov Another study reported a compound that exhibited strong inhibitory activity against both VEGFR-2 and c-Met, with IC50 values of 0.19 µM and 0.11 µM, respectively. nih.gov

Other Kinase Targets:

Derivatives of this compound have also shown inhibitory activity against a range of other kinases, including:

PDGFRβ: Some 4-oxyquinoline derivatives have been identified as inhibitors of platelet-derived growth factor receptor beta (PDGFRβ). scienceopen.com

VEGFR-1 and VEGFR-3: Certain compounds have demonstrated multi-target inhibitory activity against VEGFR-1, VEGFR-3, and c-Met. nih.gov

The development of multi-kinase inhibitors based on the this compound scaffold holds significant promise for the treatment of a broad spectrum of cancers. nih.gov

| Kinase Target | Compound Type | Key Findings |

| VEGFR-2 | 4-phenoxyquinoline derivatives, Anilinopyrimidines | Potent inhibition with IC50 values in the nanomolar range. nih.govmdpi.com |

| c-Met | 4-phenoxyquinoline derivatives, Anilinopyrimidines | Potent inhibition, often dual with VEGFR-2. nih.gov |

| PDGFRβ | 4-oxyquinoline derivatives | WXFL-152 demonstrated inhibitory activity. scienceopen.com |

| VEGFR-1 | N-(pyridin-2-yl)acrylamide derivatives | Showed good selectivity with an IC50 of 25.00 nM. nih.gov |

| VEGFR-3 | N-(pyridin-2-yl)acrylamide derivatives | Showed good selectivity with an IC50 of 45.00 nM. nih.gov |

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. nih.gov

A study focused on the synthesis of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, starting from this compound. nih.gov These compounds were screened for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov

One particular derivative, compound 3l , demonstrated the most potent and broad-spectrum antimicrobial activity. It was especially effective against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values of 7.812 and 31.125 µg/mL, respectively. nih.gov

Furthermore, this compound exhibited significant antibiofilm activity against pathogenic microbes isolated from urinary tract infections. nih.gov At a concentration of 10.0 µg/mL, it achieved high percentages of biofilm inhibition against E. coli (94.60%), P. aeruginosa (91.74%), and C. neoformans (98.03%). nih.gov A protein leakage assay suggested that the compound disrupts the cell membrane of bacteria, leading to its antibacterial and antibiofilm effects. nih.gov

These findings highlight the potential of this compound as a scaffold for the development of new antimicrobial agents to combat infectious diseases. nih.gov

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial effects against a spectrum of both Gram-positive and Gram-negative bacteria. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, synthesized from this compound, have been the subject of such investigations. nih.gov These studies reveal that the nature of the substitution on the benzenesulfonamide moiety plays a critical role in the antibacterial potency of these compounds. nih.gov

The synthesized quinoline derivatives have shown varied efficacy against Gram-positive bacteria. For instance, in a study of various sulfonamide derivatives of 7-methoxyquinoline, the introduction of a guanidino group led to a notable increase in activity against Staphylococcus aureus. nih.gov However, the general activity of these derivatives was observed to be lower against Bacillus subtilis when compared to other tested bacteria. mdpi.com The minimum inhibitory concentration (MIC) values for some of the more active compounds against S. aureus were found to be in the range of 125 to 500 µg/mL. mdpi.com

The antibacterial screening of these derivatives has shown particularly promising results against Gram-negative bacteria, with Escherichia coli being the most susceptible species. mdpi.com One derivative, bearing a sulfamethazine (B1682506) moiety (referred to as compound 3l in the study), exhibited the highest potency against E. coli, with an inhibition zone of 21 mm and a Minimal Inhibitory Concentration (MIC) of 7.81 µg/mL. nih.govmdpi.com Activity was also observed against Pseudomonas aeruginosa, with MICs for the most active compounds ranging from 125 to 500 µg/mL. mdpi.com The presence of a guanidino group in one of the derivatives also enhanced its activity against P. aeruginosa. nih.gov

The Minimal Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov It is a critical parameter for evaluating the potency of new antimicrobial compounds. nih.gov For the derivatives of this compound, MIC values were determined using the broth microdilution method to quantify their antibacterial and antifungal efficacy. mdpi.com The results highlighted that certain derivatives exhibited broad-spectrum activity with MICs ranging from 7.812 to 500 µg/mL against the tested bacteria and fungi. mdpi.com

The table below summarizes the MIC values for the most active 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives against various bacterial strains.

Table 1: Minimal Inhibitory Concentration (MIC) of Selected this compound Derivatives

| Compound | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Staphylococcus aureus (µg/mL) | Candida albicans (µg/mL) |

|---|---|---|---|---|

| Derivative 3l | 7.81 | 125-500 | 125-500 | 31.125 |

| Derivative 3d | 31.25 | 125-500 | 125-500 | >500 |

| Derivative 3c | 62.50 | 125-500 | 125-500 | >500 |

Data sourced from a study on novel 7-methoxyquinoline derivatives. mdpi.com

Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus flavus, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their antifungal activity against pathogenic yeasts. The screening included unicellular fungi such as Candida albicans and Cryptococcus neoformans. nih.gov The sulfamethazine-bearing derivative (compound 3l) demonstrated the most potent activity against C. albicans, with an inhibition zone of 18 mm and an MIC of 31.125 µg/mL. nih.govmdpi.com This indicates that these quinoline derivatives hold potential for development as antifungal agents. While specific data on their activity against Aspergillus species was not detailed in these particular studies, the promising results against pathogenic yeasts warrant further investigation into their broader antifungal spectrum.

Antibiofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation is a significant therapeutic attribute. A key sulfamethazine derivative of 7-methoxyquinoline (compound 3l) was assessed for its antibiofilm capabilities against pathogenic microbes isolated from the urinary tract. mdpi.com The compound demonstrated remarkable antibiofilm activity, achieving high percentages of biofilm inhibition at a concentration of 10.0 µg/mL. nih.gov The inhibition percentages were 94.60% for E. coli, 91.74% for P. aeruginosa, and a notable 98.03% for C. neoformans. nih.govmdpi.com

Mechanism of Antimicrobial Action (e.g., cell membrane disruption)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For the active derivatives of this compound, evidence points towards the disruption of the bacterial cell membrane as a primary mode of action. nih.govmdpi.com This is supported by protein leakage assays, where treatment of E. coli with one of the active derivatives (compound 3l) at a concentration of 1.0 mg/mL resulted in the discharge of 180.25 µg/mL of cellular protein. nih.govmdpi.com This leakage indicates the formation of pores or significant damage to the cell membrane. mdpi.com This mechanism is consistent with the action of other quinoline-based antimicrobials which have been shown to cause membrane depolarization and the release of intercellular components. The disruption of the cytoplasmic membrane is a common mechanism for certain antimicrobials, leading to increased permeability and ultimately, cell death.

Antimalarial Activity

The 4-aminoquinoline scaffold, of which this compound is a key intermediate, is historically significant in antimalarial chemotherapy. marinbio.com While the effectiveness of early drugs like chloroquine has been diminished by the emergence of resistant Plasmodium falciparum strains, research continues into novel derivatives to overcome this challenge. scienceopen.com

Derivatives of 4-amino-7-chloroquinoline are central to these efforts. The primary mechanism of action for these compounds involves accumulating in the acidic food vacuole of the intraerythrocytic parasite. nih.govmamavation.com Inside the vacuole, the quinoline derivative inhibits the action of heme polymerase, an enzyme crucial for converting toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals. nih.govmamavation.com The resulting buildup of free heme is lethal to the parasite. mamavation.com

Research has focused on modifying the side chains attached to the 4-amino position to enhance efficacy against resistant strains. Studies have shown that novel monoquinoline (MAQ) and bisquinoline (BAQ) analogs based on the 7-chloroquinoline structure exhibit potent, dose-dependent inhibition of hemozoin formation. scienceopen.com Furthermore, many new derivatives display excellent antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. acs.org For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has demonstrated excellent activity against drug-resistant parasites and is effective in multiple rodent malaria models (P. berghei, P. chabaudi, and P. yoelii). biorxiv.org

| Derivative Class | Target/Mechanism | Key Research Finding | Citations |

| 4-Aminoquinoline Derivatives | Heme Polymerase | Inhibition of heme polymerase leads to toxic heme buildup in the parasite. | nih.govmamavation.com |

| Monoquinoline (MAQ) Analogues | Hemozoin Formation | Showed significant, dose-dependent inhibition of hemozoin formation and activity in the nanomolar range. | scienceopen.com |

| Pyrrolizidinylmethyl Derivatives (MG3) | P. falciparum (drug-resistant) | Exhibited excellent in vitro activity against resistant strains and in vivo efficacy in rodent models. | biorxiv.org |

| Chloroquinoline-4H-chromene Conjugates | P. falciparum lactate (B86563) dehydrogenase (PfLDH) | Conjugates showed significant activity against both CQS and CQR strains of P. falciparum. | nih.gov |

Antinociceptive and Anti-inflammatory Properties

The quinoline nucleus is a recognized scaffold for developing agents with analgesic and anti-inflammatory effects. Derivatives of 7-chloroquinoline have been specifically investigated for these properties.

A study on 4-phenylselenyl-7-chloroquinoline (4-PSQ) demonstrated significant antinociceptive and anti-inflammatory effects in mouse models. The compound was shown to reduce acetic acid-induced abdominal writhing and inhibit both the early (neurogenic) and late (inflammatory) phases of nociception in the formalin test. In an anti-inflammatory assay using croton oil-induced ear edema, 4-PSQ diminished edema formation and decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. Similarly, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) also showed acute antinociceptive and anti-inflammatory actions in mouse models.

The mechanisms underlying these effects are believed to involve the modulation of inflammatory mediators. For example, some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Model/Assay | Observed Effect | Proposed Mechanism | Citations |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Acetic acid-induced writhing (mice) | Reduced abdominal writhing. | Antinociceptive action. | |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Formalin test (mice) | Inhibited both early and late phases of nociception. | Antinociceptive and anti-inflammatory action. | |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Croton oil-induced ear edema (mice) | Diminished edema and reduced myeloperoxidase (MPO) activity. | Anti-inflammatory action. | |

| 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic acid-induced writhing (mice) | Reduced abdominal writhing. | Antinociceptive action. | |

| Quinoline Derivative (6d) | LPS-stimulated RAW264.7 macrophages | Significantly inhibited TNF-α and IL-6 production. | Inhibition of pro-inflammatory cytokines. |

Prodrug Design and Development

Prodrug design is a strategic approach used to overcome undesirable properties of a pharmacologically active molecule, such as poor stability, low bioavailability, or toxicity. This strategy involves chemically modifying the active drug to create an inert compound (the prodrug) that, after administration, is converted back to the parent drug in vivo.

In the context of 4-chloroquinoline (B167314) derivatives, prodrug strategies are being explored to develop analogs with improved therapeutic profiles. For instance, research into less toxic alternatives to chloroquine has led to the design and synthesis of compounds like 4-((7-chloroquinolin-4-yl)amino)phenol. This analog was designed as a potential inhibitor for viral proteases and was synthesized to evaluate its cytotoxic profile. Studies showed that 4-((7-chloroquinolin-4-yl)amino)phenol has a safer cytotoxic profile compared to chloroquine, demonstrating how structural modification of the 4-aminoquinoline scaffold can be used to reduce toxicity while retaining biological activity. Such approaches are fundamental to prodrug development, where the goal is to enhance the clinical effectiveness and safety of a drug.

Catalytic Applications and Ligand Design

Role as Ligands in Metal-Catalyzed Reactions

There is no available scientific literature that specifically investigates or establishes the role of 4-chloro-7-methoxyquinoline as a ligand in metal-catalyzed reactions. The nitrogen atom in the quinoline (B57606) ring and the oxygen of the methoxy (B1213986) group, in principle, possess lone pairs of electrons that could coordinate with a metal center. The electronic properties of the quinoline ring are influenced by the electron-withdrawing chloro group at the 4-position and the electron-donating methoxy group at the 7-position. This substitution pattern would modulate the electron density at the nitrogen atom, which is a key factor in the coordinating ability of quinoline-type ligands.

In the broader context of catalysis, quinoline derivatives are utilized as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. soton.ac.ukdntb.gov.uaresearchgate.netusd.edunih.govorganic-chemistry.org The nitrogen atom of the quinoline can act as a Lewis base, coordinating to the metal catalyst and influencing its electronic and steric environment. soton.ac.ukusd.edu This coordination can play a crucial role in the catalytic cycle, affecting steps such as oxidative addition and reductive elimination. However, no specific examples or detailed studies concerning this compound in this capacity have been reported.

Impact on Reaction Yield and Selectivity

Given the lack of studies on the use of this compound as a ligand, there is no data available on its specific impact on reaction yield and selectivity.

In general terms, the performance of a quinoline-based ligand in a catalytic reaction is highly dependent on its substitution pattern. For instance, in some catalytic systems, electron-donating groups on the quinoline ring can enhance the catalytic activity, leading to higher yields. beilstein-journals.org Conversely, electron-withdrawing groups might be beneficial in other transformations. The specific placement of these substituents also plays a critical role in determining the steric environment around the metal center, which can significantly influence the selectivity of the reaction (e.g., regioselectivity and enantioselectivity).

Without experimental data for this compound, any discussion on its potential impact on yield and selectivity would be purely speculative. Detailed research, including screening in various catalytic reactions and comparative studies with other ligands, would be necessary to establish its specific effects.

Advanced Topics and Emerging Research Areas

Green Chemistry Approaches in 4-Chloro-7-methoxyquinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to enhance safety, reduce waste, and improve efficiency. In the context of quinoline (B57606) derivatives, traditional synthesis routes often involve harsh conditions, such as extremely high temperatures, which pose safety risks and are difficult to scale up for industrial production. google.com

Recent research has focused on developing more environmentally benign synthesis pathways. For instance, a novel preparation method for This compound-6-carboxamide (B1359183), a closely related derivative and key intermediate for the drug Lenvatinib, has been developed that circumvents the need for high-temperature cyclization (150-200 °C) common in prior art. google.com This improved process involves two main steps: a nucleophilic substitution reaction to form a 4-hydroxy-7-methoxyquinoline-6-formamide intermediate, followed by a chlorination reaction to yield the final product. google.com This method is characterized by its mild reaction conditions and lower reaction temperatures, which significantly reduces safety risks associated with high-temperature operations and makes the process more suitable for industrial-scale production. google.com

The chlorination of the precursor, 7-Methoxy-4-quinolinol, is a critical step in producing this compound. chemicalbook.com Traditional methods often employ phosphorus oxychloride, a hazardous reagent. chemicalbook.com While effective, green chemistry principles encourage the exploration of alternative chlorinating agents and solvent systems that are less toxic and easier to handle. The focus is on minimizing the environmental footprint by reducing the use of hazardous substances and improving atom economy.

A comparison of a traditional synthesis approach for a key quinoline intermediate with a greener alternative highlights the advantages of the latter.

| Feature | Traditional Synthesis Method google.com | Greener Synthesis Method google.com |

| Key Step | High-temperature ring closure | Nucleophilic substitution and subsequent chlorination |

| Temperature | 150-200 °C | Lower, mild temperatures (e.g., 60-65 °C for chlorination) |

| Safety Profile | High risk due to high temperatures | Improved safety, avoids high-temperature hazards |

| Scalability | Difficult for industrialization | Suitable for hundred-kilogram scale production |

| Yield & Purification | Often lower yield and complex purification | High yield (e.g., 89% for the amide derivative) and simpler workup |

Automated Synthesis and Flow Chemistry Applications

The pharmaceutical and fine chemical industries are progressively adopting automated synthesis and continuous flow chemistry to overcome the limitations of traditional batch processing. researchgate.netjst.org.in These technologies offer precise control over reaction parameters, enhanced safety, and improved scalability, which are particularly beneficial for the synthesis of intermediates like this compound. jst.org.inamt.uk

Flow chemistry involves continuously pumping reagents through a reactor, where they mix and react. amt.uk This methodology is highly advantageous for reactions that are hazardous or difficult to control in large batches, such as nitrations and halogenations. amt.uk The synthesis of this compound involves a chlorination step, which can be made safer and more efficient using a flow reactor. chemicalbook.comamt.uk The excellent heat transfer capabilities of microreactors or flow systems prevent dangerous exothermic runaway reactions, and the small reactor volume allows for rapid optimization of reaction conditions. jst.org.in

The benefits of applying flow chemistry to the synthesis of pharmaceutical intermediates are numerous:

Enhanced Safety : Handling of hazardous reagents like phosphorus oxychloride is safer in a closed, controlled flow system. researchgate.net

Improved Consistency : Automated control of temperature, pressure, and flow rate leads to a more reproducible and consistent product quality. jst.org.in

Faster Reactions and Scalability : The short residence time in flow reactors can accelerate reactions, and scaling up is achieved by running the system for longer periods or by parallelizing reactors ("scaling out"). jst.org.inthalesnano.com

Process Intensification : Multiple reaction and work-up steps can be integrated into a single continuous stream, streamlining the entire manufacturing process from an intermediate to the final active pharmaceutical ingredient (API). researchgate.netjst.org.in

Several organizations now leverage continuous flow technology for producing quinoline derivatives and other heterocyclic compounds, enabling scalable production from kilograms to metric tons. nbinno.com This approach is a key part of modernizing pharmaceutical manufacturing, moving away from conventional batch reactors toward more efficient and safer continuous plants. jst.org.in

Drug Repurposing and Chemo-centric Target Profiling

Drug repurposing, or repositioning, is a strategy to identify new uses for existing drugs, which can significantly reduce the time and cost of drug development. nih.govbiocompare.com Quinoline-based compounds, such as the antimalarial drug Chloroquine (B1663885), are prominent candidates in repurposing efforts, particularly in cancer therapy. nih.gov this compound serves as a crucial building block for synthesizing analogs of these drugs. nbinno.com By modifying this quinoline scaffold, researchers can create libraries of novel compounds for screening against various diseases.

The anticancer effects of chloroquine analogs are being investigated for their ability to modulate autophagy, a cellular process that can help cancer cells survive. nih.gov However, the effectiveness of existing analogs can be limited in the acidic and hypoxic tumor microenvironment. nih.gov This has spurred the development of new derivatives, starting from precursors like this compound, to improve physicochemical properties and biological activity. nih.gov